Cas no 331-55-5 (2-(3-fluorophenyl)sulfanylacetic acid)

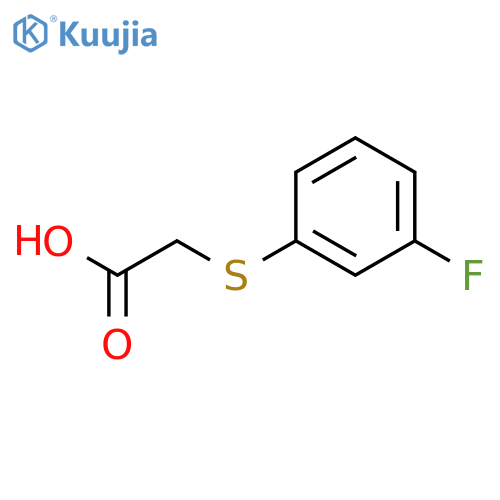

331-55-5 structure

商品名:2-(3-fluorophenyl)sulfanylacetic acid

2-(3-fluorophenyl)sulfanylacetic acid 化学的及び物理的性質

名前と識別子

-

- (3-FLUORO-PHENYLSULFANYL)-ACETIC ACID

- [(3-Fluorophenyl)sulfanyl]acetic acid

- 2-((3-Fluorophenyl)thio)acetic acid

- 2-(3-fluorophenyl)sulfanylacetic acid

- 2-[(3-Fluorophenyl)thio]acetic acid

- 331-55-5

- Z1198220671

- CS-0309266

- JDPSVGKEJKYOAZ-UHFFFAOYSA-N

- [(3-Fluorophenyl)thio]acetic acid

- AKOS006332033

- [(3-fluoro-phenyl)thio)acetic acid

- SCHEMBL4278929

- G69402

- DB-289880

- 3-Fluoro-phenylthioacetic acid

- acetic acid, 2-(3-fluorophenyl)thio-

- 2-((3-Fluorophenyl)thio)aceticacid

- 2-[(3-fluorophenyl)sulfanyl]acetic acid

- EN300-1717173

- DTXSID401295006

- AAA33155

-

- MDL: MFCD09475470

- インチ: InChI=1S/C8H7FO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)

- InChIKey: JDPSVGKEJKYOAZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)SCC(=O)O)F

計算された属性

- せいみつぶんしりょう: 186.01507880g/mol

- どういたいしつりょう: 186.01507880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-(3-fluorophenyl)sulfanylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1717173-0.05g |

2-[(3-fluorophenyl)sulfanyl]acetic acid |

331-55-5 | 95% | 0.05g |

$66.0 | 2023-09-20 | |

| Enamine | EN300-1717173-10.0g |

2-[(3-fluorophenyl)sulfanyl]acetic acid |

331-55-5 | 95% | 10.0g |

$1593.0 | 2023-07-10 | |

| Enamine | EN300-1717173-2.5g |

2-[(3-fluorophenyl)sulfanyl]acetic acid |

331-55-5 | 95% | 2.5g |

$726.0 | 2023-09-20 | |

| Enamine | EN300-1717173-5g |

2-[(3-fluorophenyl)sulfanyl]acetic acid |

331-55-5 | 95% | 5g |

$1075.0 | 2023-09-20 | |

| Ambeed | A344708-1g |

2-((3-Fluorophenyl)thio)acetic acid |

331-55-5 | 95% | 1g |

$496.0 | 2025-03-01 | |

| Aaron | AR00CZW9-250mg |

(3-Fluoro-phenylsulfanyl)-acetic acid |

331-55-5 | 95% | 250mg |

$199.00 | 2025-01-24 | |

| A2B Chem LLC | AG05293-250mg |

2-((3-Fluorophenyl)thio)acetic acid |

331-55-5 | 95% | 250mg |

$145.00 | 2024-04-20 | |

| A2B Chem LLC | AG05293-2.5g |

2-((3-Fluorophenyl)thio)acetic acid |

331-55-5 | 95% | 2.5g |

$800.00 | 2024-04-20 | |

| 1PlusChem | 1P00CZNX-50mg |

(3-Fluoro-phenylsulfanyl)-acetic acid |

331-55-5 | 95% | 50mg |

$134.00 | 2025-02-26 | |

| 1PlusChem | 1P00CZNX-1g |

(3-Fluoro-phenylsulfanyl)-acetic acid |

331-55-5 | 95% | 1g |

$515.00 | 2025-02-26 |

2-(3-fluorophenyl)sulfanylacetic acid 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

331-55-5 (2-(3-fluorophenyl)sulfanylacetic acid) 関連製品

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 249916-07-2(Borreriagenin)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:331-55-5)2-(3-fluorophenyl)sulfanylacetic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):166.0/446.0